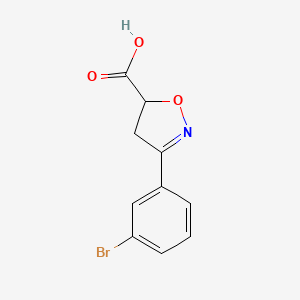

2-Fluoro-3-phenoxypropan-1-ol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

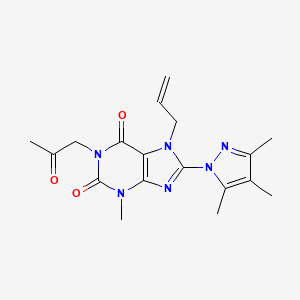

2-Fluoro-3-phenoxypropan-1-ol is a synthetic molecule that incorporates a fluorine atom into its structure. Fluorine is a valuable element in the design of synthetic molecules for various applications, including medicine, agriculture, and materials science. The presence of fluorine can endow compounds with new functions and improved performance due to its unique properties, such as high electronegativity and the ability to form strong bonds with carbon .

Synthesis Analysis

The synthesis of fluorinated compounds can be achieved through various methods. One approach is the one-pot synthesis of 3-fluoroflavones, which involves the fluorination of 1-(2-hydroxyphenyl)-3-phenylpropane-1,3-diones using selectfluor, followed by cyclization and dehydration . Another method involves the biocatalytic synthesis of 2-fluoro-3-hydroxypropionic acid using E. coli expressing specific enzymes, demonstrating an environmentally friendly approach to incorporating fluorine into organic molecules . Additionally, the synthesis of optically active 2-fluoropropanoic acid and its analogs can be achieved using sulfonates of optically active 2-hydroxycarboxylic esters and potassium fluoride .

Molecular Structure Analysis

The molecular structure of fluorinated compounds can be complex, with multiple possible conformations. For instance, 3-fluoropropan-1-ol has 14 possible rotational conformers, and gas-phase electron-diffraction studies have shown that the dominant form is the GG conformer, with a small percentage existing as a hydrogen-bonded form . Crystallographic studies on related fluorinated compounds, such as 2,3,7-trihydroxy-9-phenyl-fluorone, reveal that the orientation of the phenyl group can vary to participate in intermolecular aromatic interactions .

Chemical Reactions Analysis

The reactivity of fluorinated compounds can be influenced by the presence of the fluorine atom. For example, the regioselectivity and rate of ortho-hydroxylation of 3-fluorophenol by phenol hydroxylase are pH-dependent, with the fluorine atom affecting the reactivity of the ortho positions . Competing hydrogen shifts in gaseous fluoropropyl cations also demonstrate the unique reactivity patterns that can arise in fluorinated compounds .

Physical and Chemical Properties Analysis

Fluorinated compounds often exhibit unique physical and chemical properties due to the influence of the fluorine atom. The thermal degradation of oligo-2-[(4-fluorophenyl) imino methylene] phenol and its oligomer-metal complexes, for example, shows increased stability against thermo-oxidative decomposition compared to the monomer . The biodistribution of fluorinated alcohols in mice indicates that while 2-[(18)F]fluoroethanol shows high initial accumulation in major organs with slow clearance, 3-[(18)F]fluoropropanol clears rapidly but undergoes significant in vivo defluorination .

Wissenschaftliche Forschungsanwendungen

SEI-Forming Additive in Lithium-Ion Batteries

1-Fluoropropane-2-one, a compound related to 2-Fluoro-3-phenoxypropan-1-ol, has been investigated as an effective solid-electrolyte interphase (SEI) forming additive in propylene carbonate-based electrolytes for graphite electrodes in lithium-ion batteries. This research highlights its potential in enhancing first cycle efficiency, high rate performance, and long-term cycling stability (Krämer et al., 2012).

Chemical Synthesis and Toxicological Studies

Research on 3-Fluoro-1-hydroxypropan-2-one, another analogue of 2-Fluoro-3-phenoxypropan-1-ol, involves the synthesis of various esters and their effects in mice, demonstrating the compound's relevance in chemical synthesis and toxicology. This study explores structure-activity relationships, indicating the potential of fluorinated compounds in medicinal chemistry (Pero et al., 1977).

Fluorescent Indicators for Cytosolic Calcium

Compounds like Fluorescein and Rhodamine, which are structurally related to 2-Fluoro-3-phenoxypropan-1-ol, have been synthesized for measuring cytosolic free Ca2+ in biological systems. These fluorescent indicators exhibit significant fluorescence enhancement upon Ca2+ binding and are useful in fluorescence microscopy and flow cytometry (Minta et al., 1989).

Fluorometric Method for Biochemical Analysis

1-(4-Aminophenoxy)-3-isopropylaminopropan-2-ol, a compound with structural similarities to 2-Fluoro-3-phenoxypropan-1-ol, has been analyzed using a fluorometric method. This approach enables the detection of specific compounds in biological samples, highlighting the utility of fluorinated compounds in analytical chemistry (Bodem & Chidsey, 1972).

Fluorescent Chemosenors for Cu(2+) Detection

A coumarin-based fluorogenic probe, structurally akin to 2-Fluoro-3-phenoxypropan-1-ol, demonstrates high selectivity in detecting Cu(2+) ions in biological systems. This sensor is relevant for monitoring Cu(2+) in living cells, offering potential applications in biochemistry and cellular studies (Jung et al., 2009).

Wirkmechanismus

Eigenschaften

IUPAC Name |

2-fluoro-3-phenoxypropan-1-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11FO2/c10-8(6-11)7-12-9-4-2-1-3-5-9/h1-5,8,11H,6-7H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQKQBMLTXIZUJU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OCC(CO)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11FO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Fluoro-3-phenoxypropan-1-ol | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2553422.png)

![ethyl (2Z)-2-[(4-chlorobenzoyl)imino]-5-oxo-1-(tetrahydrofuran-2-ylmethyl)-1,5-dihydro-2H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2553436.png)

![4-Methyl-2H-spiro[1-benzofuran-3,4'-piperidine] hydrochloride](/img/structure/B2553438.png)

![(2Z)-3-[2-(methylsulfanyl)quinolin-3-yl]-2-[3-(trifluoromethyl)phenyl]prop-2-enenitrile](/img/structure/B2553439.png)